molecular formula C22H21NO4S B2840523 Ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate CAS No. 391867-06-4

Ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate

Cat. No. B2840523
CAS RN: 391867-06-4
M. Wt: 395.47
InChI Key: BRTFAPWQWFSHFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives like Ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate can be synthesized using the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using various spectroscopic techniques such as FTIR, MS, and 1H-NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, they can react with different nucleophiles and electrophiles to form new heterocyclic compounds . The reactivity of these compounds is due to the ambident nucleophilicity of enamines and electrophilicity of enones .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary depending on their structure. For instance, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Antiproliferative Activity

Research has demonstrated the significant antiproliferative activity of novel thiophene derivatives, including ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate, against various cancer cell lines. Ghorab et al. (2013) synthesized a series of thiophene derivatives tested for their antiproliferative activity. The synthesized compounds showed remarkable activity against breast and colon cancer cell lines, highlighting their potential as anticancer agents (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Antimicrobial and Antioxidant Studies

Thiophene derivatives have been investigated for their antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, demonstrating excellent antibacterial and antifungal properties, along with significant antioxidant potential. This research suggests the versatility of thiophene derivatives in developing new antimicrobial and antioxidant agents (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Selective Esterification

In the field of organic synthesis, the functionalization of thiophene derivatives has been explored. Zhang et al. (2014) worked on the selective esterification of 3,4-ethylenedioxythiophene derivatives, which are crucial for developing electronic materials. Their research provides insights into the selective chemical modifications of thiophene compounds, paving the way for the synthesis of specialized materials with potential applications in electronics and photonics (Zhang, Wu, Wang, Zuo, & Shen, 2014).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of thiophene derivatives have led to the discovery of new compounds with potential applications in various fields. Spoorthy et al. (2021) described the synthesis, characterisation, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. Such compounds not only contribute to the understanding of thiophene chemistry but also offer potential for development in pharmaceuticals and materials science (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Future Directions

Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)16-9-8-12-18(13-16)27-17-10-6-5-7-11-17/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTFAPWQWFSHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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